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Compound of Interest

Compound Name: Oxaydo

Cat. No.: B3026203 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicology

studies of Oxaydo, an immediate-release oral formulation of oxycodone hydrochloride. The

information herein is compiled from publicly available data, including regulatory documents and

scientific literature, to support researchers, scientists, and drug development professionals in

understanding the preclinical safety profile of this opioid analgesic.

Executive Summary
Oxycodone, the active pharmaceutical ingredient in Oxaydo, is a semi-synthetic opioid agonist

with well-established analgesic properties. The preclinical safety evaluation of oxycodone has

been conducted across various animal models to characterize its toxicological profile. Key

findings from these studies indicate that the primary toxicity of oxycodone is related to its

pharmacological activity as a µ-opioid receptor agonist, with the central nervous and respiratory

systems being the principal targets. Nonclinical studies have assessed acute, sub-chronic, and

reproductive toxicity, as well as genotoxicity and safety pharmacology. While specific toxicology

studies on the final Oxaydo formulation are not extensively available in the public domain, the

safety profile is largely based on the active ingredient, oxycodone HCl.

Nonclinical Toxicology
Acute Toxicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3026203?utm_src=pdf-interest
https://www.benchchem.com/product/b3026203?utm_src=pdf-body
https://www.benchchem.com/product/b3026203?utm_src=pdf-body
https://www.benchchem.com/product/b3026203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Single-dose toxicity studies have been conducted to determine the maximum non-lethal dose

and to characterize the signs of acute toxicity.

Table 1: Acute Toxicity of Oxycodone

Species Route Parameter Value Observations

Rat Oral LD50 >100 mg/kg[1]

Immediate CNS

depression,

circulatory

collapse at lethal

doses.[2]

Mouse Oral LD50 >35 mg/kg[1]

Signs consistent

with opioid

toxicity.

Rat (Female) Oral
Maximum Non-

Lethal Dose

5 mg/kg (in

combination with

400 mg/kg

ibuprofen)[2]

Immediate CNS

depression.[2]

Rat (Male) Oral
Maximum Non-

Lethal Dose

6.25 mg/kg (in

combination with

500 mg/kg

ibuprofen)[2]

Immediate CNS

depression.[2]

A standardized acute toxicity study is generally performed in rodents (e.g., Sprague-Dawley

rats). Animals are administered a single oral dose of the test substance. Key elements of the

protocol include:

Animals: Healthy, young adult rodents, fasted overnight.

Dose Administration: The substance is administered by oral gavage. A range of doses is

used to determine the lethal dose.

Observation Period: Animals are observed for clinical signs of toxicity and mortality, typically

for 14 days.
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Endpoints: Clinical signs, body weight changes, and gross necropsy at the end of the study.

Acute Toxicity Study Workflow

Animal Acclimation Fasting Dose Administration Clinical Observation Necropsy

Click to download full resolution via product page

General workflow for an acute toxicity study.

Repeat-Dose Toxicity
Repeat-dose studies are designed to characterize the toxicological effects of a substance after

prolonged exposure.

Table 2: Repeat-Dose Toxicity of Oxycodone
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Species Duration Route
Dose
Levels

Key
Findings

NOAEL

Rat 3 months Oral

1.6, 4.0, 10,

25

mg/kg/day[1]

Stereotypic

behavior,

increased/de

creased

activity,

postural

rigidity, pale

extremities at

≥1.6

mg/kg/day.[1]

Not

established

(<1.6

mg/kg/day)

Dog 28 days Oral

Up to 0.25

mg/kg/day

oxycodone

(with 20

mg/kg/day

ibuprofen)[2]

Dark, tar-like

stools and

fecal occult

blood,

consistent

with

gastrointestin

al irritation.[2]

Not

established

Animals: Groups of male and female rats.

Dose Administration: Daily oral administration (gavage) of oxycodone for 90 days.

Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology,

hematology, clinical chemistry, urinalysis.

Pathology: Gross necropsy, organ weights, and histopathological examination of a

comprehensive list of tissues.

Genetic Toxicology
Genetic toxicology studies are conducted to assess the potential of a substance to induce

mutations or chromosomal damage.
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Table 3: Genetic Toxicology of Oxycodone

Assay System
Metabolic
Activation

Result

Bacterial Reverse

Mutation (Ames)
S. typhimurium, E. coli With & Without Negative[3]

Mouse Lymphoma In vitro With Positive[3]

Chromosomal

Aberration
Human Lymphocytes With

Positive (clastogenic)

at ≥1250 µg/mL[3]

Chromosomal

Aberration
Human Lymphocytes Without

Negative for structural

aberrations, but

positive for

polyploidy[3]

Reproductive and Developmental Toxicology
These studies evaluate the potential effects of a substance on fertility and fetal development.

Table 4: Reproductive and Developmental Toxicity of Oxycodone
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Study Type Species Doses Key Findings NOAEL

Fertility and Early

Embryonic

Development

Rat ≤ 8 mg/kg/day[3]

No effect on

male or female

fertility.[3]

8 mg/kg/day[3]

Embryo-Fetal

Development
Rat ≤ 8 mg/kg/day[3]

No evidence of

harm to the

fetus.[3]

Not specified

Embryo-Fetal

Development
Rabbit

≤ 125

mg/kg/day[3]

No evidence of

harm to the

fetus.[3]

Not specified

Pre- and Post-

Natal

Development

Rat Not specified

No drug-related

effects on

reproductive

performance or

long-term

development of

pups.[3]

2 mg/kg/day (F1

generation)[1]

Animals: Pregnant female rats or rabbits.

Dose Administration: Daily oral administration of oxycodone during the period of

organogenesis.

Endpoints (Maternal): Clinical signs, body weight, food consumption, and necropsy.

Endpoints (Fetal): Number of corpora lutea, implantations, resorptions, live/dead fetuses,

fetal weight, and external, visceral, and skeletal examinations for malformations.
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Embryo-Fetal Development Study
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Workflow for an embryo-fetal development toxicity study.

Carcinogenicity
Long-term studies in animals to evaluate the carcinogenic potential of oxycodone have not

been conducted.[3]

Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable

pharmacodynamic effects of a substance on vital physiological functions.

Central Nervous System (CNS)
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As a µ-opioid agonist, oxycodone's primary effects are on the CNS. These include analgesia,

drowsiness, changes in mood, and euphoria.[2] High doses can produce convulsions in

animals.[2]

Cardiovascular System
In supine individuals, therapeutic doses of µ-opioids like oxycodone do not significantly alter

blood pressure or heart rate.[2] However, they can cause peripheral vasodilation and inhibit

baroreceptor reflexes, which may lead to orthostatic hypotension.[2]

Respiratory System
The primary safety concern with opioids is respiratory depression, which is caused by a direct

action on the brainstem respiratory centers.[2] This involves a reduction in the responsiveness

of these centers to increases in carbon dioxide tension.[4]

Opioid-Induced Respiratory Depression

Oxycodone

Mu-Opioid Receptor (Brainstem)

Reduced Responsiveness to CO2

Decreased Respiratory Rate

Respiratory Depression
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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